3-Bromopyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
3-Bromopyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Scientific Research Applications
3-Bromopyrazolo[1,5-a]pyrimidine-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of antitumor agents and enzyme inhibitors.
Material Science: Due to its photophysical properties, it is used in the development of materials with specific optical characteristics.
Biological Studies: The compound is used in studies investigating its potential biological activities and interactions with various biomolecules.
Mechanism of Action
Mode of Action
It is known that the compound can undergo a nucleophilic attack, bonding the nh2-group of the starting aminopyrazole with the cβ of the compound
Biochemical Pathways
The compound’s ability to undergo a nucleophilic attack suggests that it may be involved in pathways related to nucleophilic substitution reactions .
Result of Action
The compound’s potential to undergo a nucleophilic attack suggests that it may induce changes at the molecular level .
Action Environment
It is known that the compound is stable at room temperature , suggesting that it may be relatively stable under a variety of environmental conditions.
Preparation Methods
The synthesis of 3-Bromopyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This reaction is facilitated by microwave irradiation, which enhances the efficiency and yield of the process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring consistency and purity of the final product .
Chemical Reactions Analysis
3-Bromopyrazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: It can form additional ring structures through cyclization reactions.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
3-Bromopyrazolo[1,5-a]pyrimidine-5-carboxylic acid can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid
- 3-Bromopyrazolo[1,5-a]pyrimidine
These compounds share similar structural features but differ in their specific substituents and functional groups, which can influence their chemical reactivity and biological activity.
Properties
IUPAC Name |
3-bromopyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-3-9-11-2-1-5(7(12)13)10-6(4)11/h1-3H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNZFMZQGVWHRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)Br)N=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
619306-85-3 |
Source
|
Record name | 3-bromopyrazolo[1,5-a]pyrimidine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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